molecular formula C9H7ClF3NO3 B1425539 (6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester CAS No. 1160994-91-1

(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester

Cat. No.: B1425539
CAS No.: 1160994-91-1
M. Wt: 269.6 g/mol
InChI Key: IQMCYMCHULBMPI-UHFFFAOYSA-N
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Description

(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a trifluoromethyl group and a chloro substituent on the pyridine ring, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications, particularly in the fields of agrochemicals and pharmaceuticals.

Preparation Methods

The synthesis of (6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-4-trifluoromethyl-pyridine.

    Reaction with Acetic Acid: The pyridine derivative is then reacted with acetic acid in the presence of a suitable catalyst to form the acetic acid derivative.

    Esterification: The final step involves the esterification of the acetic acid derivative with methanol to produce this compound.

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions may include controlled temperatures, pressures, and the use of specific catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester has a wide range of scientific research applications, including:

    Agrochemicals: It is used as an intermediate in the synthesis of various agrochemical products, including herbicides and insecticides. .

    Pharmaceuticals: The compound is utilized in the development of pharmaceutical agents due to its unique chemical properties. .

    Biological Research: Researchers use this compound to study the effects of fluorinated pyridines on biological systems. .

Mechanism of Action

The mechanism of action of (6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl and chloro substituents on the pyridine ring contribute to its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of both chloro and trifluoromethyl groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO3/c1-16-8(15)4-17-7-3-5(9(11,12)13)2-6(10)14-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMCYMCHULBMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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